REACTION_CXSMILES
|
[CH3:1][CH:2]([SH:4])[CH3:3].[OH-:5].[K+].Cl[CH2:8][C:9](=[O:11])[CH3:10].[OH:12]O>C(O)C.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:1][CH:2]([S:4]([CH2:8][C:9]([CH3:10])=[O:11])(=[O:12])=[O:5])[CH3:3] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
sodium tungstate
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
to stir at the same temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
STIRRING
|
Details
|
with stirring at 20° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with methylene chloride (200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)S(=O)(=O)CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |